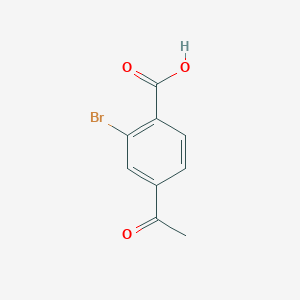
4-Acetyl-2-bromobenzoic acid
Overview
Description
4-Acetyl-2-bromobenzoic acid is a chemical compound with the molecular formula C9H7BrO3 . It is used in laboratory settings and is a common building block for the synthesis of various nitrogen heterocycles .
Synthesis Analysis
The synthesis of 4-Acetyl-2-bromobenzoic acid can be achieved through several methods. One such method involves the condensation of 2-Bromobenzoic acid (2-BA) with aminoquinolines . Another method involves the Suzuki reaction, which is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst .Molecular Structure Analysis
The molecular structure of 4-Acetyl-2-bromobenzoic acid consists of a benzene ring substituted with a bromine atom, an acetyl group, and a carboxylic acid group .Scientific Research Applications
Synthesis of Hydrazone Schiff Base Derivatives
4-Acetyl-2-bromobenzoic acid is used in the synthesis of novel hydrazone Schiff base derivatives . These derivatives are synthesized by treating various replaced aldehydes with 4-bromobenzohydrazide using methanol solvent in a catalytic quantity of acetic acid .
α-Amylase Inhibitory Activity
The synthesized hydrazone Schiff base derivatives of 4-Acetyl-2-bromobenzoic acid have been found to exhibit potent α-amylase inhibitory activity . This makes them potential candidates for the development of new drugs for the treatment of diseases like diabetes.
Antipyretic Activity
Hydrazone Schiff base derivatives of 4-Acetyl-2-bromobenzoic acid have been linked with antipyretic (fever-reducing) activity . This suggests their potential use in the development of new antipyretic drugs.
Antiviral Activity
These compounds have also been associated with antiviral activity , indicating their potential application in the development of new antiviral drugs.
Anti-inflammatory Activity
The anti-inflammatory activity of these compounds suggests their potential use in the treatment of inflammatory diseases .
Antiproliferative Activity
The antiproliferative activity of these compounds indicates their potential use in cancer treatment .
Antimalarial Activity
These compounds have been linked with antimalarial activity , suggesting their potential use in the development of new antimalarial drugs.
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of these compounds suggest their potential use in the treatment of bacterial and fungal infections .
Safety and Hazards
properties
IUPAC Name |
4-acetyl-2-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGAQXUIWQEZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-bromobenzoic acid | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)
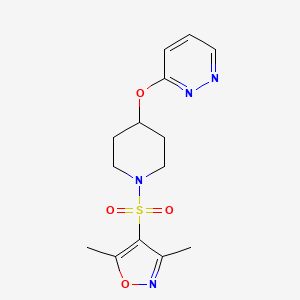
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)
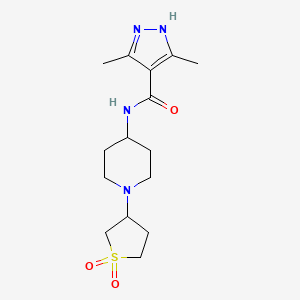
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)
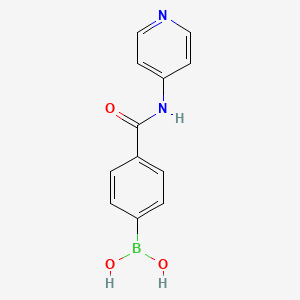
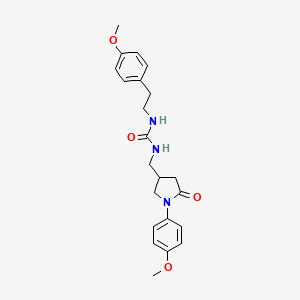
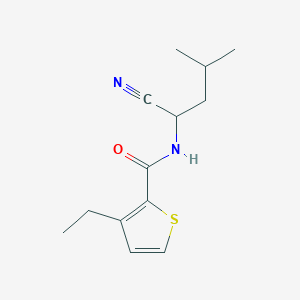
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)